molecular formula C10H17N3O2S B13205672 tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate

tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate

Cat. No.: B13205672
M. Wt: 243.33 g/mol
InChI Key: QFRVEGCFUXBDIZ-UHFFFAOYSA-N
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Description

tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate is a high-value chemical building block specifically designed for advanced pharmaceutical and medicinal chemistry research. This compound features a reactive carbamate group, a protected methylamino-thiazole scaffold, and a tert-butoxycarbonyl (Boc) protecting group, making it an exceptionally versatile intermediate for constructing complex molecules. The 1,3-thiazole ring is a privileged structure in drug discovery, known for its diverse biological activities and prevalence in therapeutic agents . The Boc protecting group is a standard in synthetic organic chemistry for the protection of amine functionalities, allowing for sequential and selective synthetic strategies . The strategic incorporation of both the carbamate and the methylamino group on the thiazole ring makes this reagent particularly valuable for the synthesis of potential enzyme inhibitors and receptor modulators. Compounds with similar thiazole-carbamate architectures are frequently investigated as potential anti-infectives and for activity against a range of other biological targets . Researchers utilize this building block to develop novel molecules for structure-activity relationship (SAR) studies, aimed at optimizing potency and improving drug-like properties. As with all carbamate-containing compounds, appropriate safety protocols must be followed, as some members of this class can exhibit toxicity . This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[[2-(methylamino)-1,3-thiazol-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-7-6-16-8(11-4)13-7/h6H,5H2,1-4H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRVEGCFUXBDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC(=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a thiazole ring at the 4-position with an aminoalkyl substituent protected as a tert-butyl carbamate (Boc) group. The key steps include:

  • Construction or procurement of the 1,3-thiazole core.
  • Introduction of the methylamino substituent at the 2-position.
  • Attachment of the carbamate protecting group on the amino functionality.
  • Methylene linkage formation between the thiazole ring and the carbamate moiety.

Detailed Synthetic Route from Patent CN104086460B (Adapted)

A closely related synthetic method for tert-butyl 2-(methylamino)ethylcarbamate, which shares the methylaminoethyl carbamate motif, provides a useful foundation for the preparation of the target compound.

Stepwise Synthesis:

Step Description Conditions and Reagents Yield (%) Notes
1 Reduction reaction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde Organic solvent (toluene or benzene), reflux temperature, acid catalyst (acetic acid or p-toluenesulfonic acid), 4-6 hours Not specified Forms 2-(N-isobutoxyformamido)ethyl isocyanide intermediate
2 Reduction of 2-(N-isobutoxyformamido)ethyl isocyanide with sodium borohydride Aprotic solvent (tetrahydrofuran or dimethylformamide), 20-30 °C, 3-5 hours 85% Produces tert-butyl 2-(methylamino)ethylcarbamate as a colorless oil

This method is advantageous due to high yield, low cost, and suitability for industrial scale-up.

Adaptation for the Target Compound:

  • The thiazole ring can be introduced prior to or after the carbamate formation.
  • The methylamino group is introduced via reductive amination or nucleophilic substitution on a suitable thiazole precursor.
  • The tert-butyl carbamate protecting group is installed using standard Boc-protection methods, typically with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

Synthesis of Thiazole Aldehyde and Subsequent Functionalization

Literature on thiazole derivatives describes the synthesis of 4-substituted thiazole aldehydes, which serve as key intermediates for further functionalization:

  • Preparation of 4-formyl-1,3-thiazole derivatives via bromination and cyclization steps.
  • Conversion of the aldehyde to the corresponding amine via hydrazone formation, reduction, or reductive amination.
  • Protection of the amine with tert-butyl carbamate groups.

Experimental Procedure Example (Adapted from Patent Data)

Step Reagents and Conditions Procedure Summary
1 Dissolve 2-(N-isobutoxyformamido)ethyl isocyanide (172 g, 1 mol) in tetrahydrofuran (600 mL) Add sodium borohydride (74 g, 2 mol) in portions at 20-30 °C, stir for 4 hours at room temperature
2 Quench excess sodium borohydride with acetic acid Concentrate THF under reduced pressure, extract with ethyl acetate and water, dry organic phase
3 Concentrate and purify crude product by vacuum distillation Obtain tert-butyl 2-(methylamino)ethylcarbamate as a colorless oil, yield 85%

This procedure can be adapted to incorporate the thiazole moiety by starting from a thiazole-containing intermediate.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials N-tert-butyloxycarbonyl-1,2-ethylenediamine, paraformaldehyde, thiazole derivatives
Solvents Toluene, benzene, tetrahydrofuran, dimethylformamide
Catalysts/Acids Acetic acid or p-toluenesulfonic acid (0.5-2% w/w)
Reducing Agent Sodium borohydride
Reaction Temperature Reflux for step 1; 20-30 °C for step 2
Reaction Time 4-6 hours (step 1); 3-5 hours (step 2)
Yield Up to 85%
Purification Extraction, drying, vacuum distillation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate is a chemical compound with potential applications in scientific research. It has a molecular weight of 243.33 .

Basic Information

  • Molecular Formula: C10H17N3O2S
  • CAS No.: 1269152-13-7
  • Molecular Weight: 243.33

Synonyms:

  • tert-Butyl (4-((methylamino)methyl)thiazol-2-yl)carbamate

Computed Chemical Descriptors:

  • IUPAC Name: tert-butyl N-[4-(methylaminomethyl)-1,3-thiazol-2-yl]carbamate
  • InChI: InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-7(5-11-4)6-16-8/h6,11H,5H2,1-4H3,(H,12,13,14)
  • InChIKey: QVQFTVLQJSHJCA-UHFFFAOYSA-N
  • SMILES: CC(C)(C)OC(=O)NC1=NC(=CS1)CNC

Potential Research Applications

While specific applications of this compound are not detailed in the provided search results, the presence of a thiazole moiety suggests potential uses in various research areas . Thiazoles and their derivatives have a wide range of biological activities, making them useful in drug development.

1. Enzyme Inhibition: Tert-butyl carbamates can act as inhibitors of enzymes involved in metabolic pathways. Pyrimidine derivatives, which share structural similarities, have been shown to inhibit β-secretase and acetylcholinesterase, which are important in treating neurodegenerative diseases like Alzheimer's disease.

2. Anti-inflammatory Activity: Tert-butyl phenylcarbamate derivatives have demonstrated anti-inflammatory activity in vivo .

3. Antimicrobial Activity: Pyrimidine derivatives have exhibited antibacterial activity against various pathogens, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Applications/Notes
tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate C₁₀H₁₇N₃O₂S 243.33 g/mol 2-methylamino, 4-Boc-aminomethyl Not explicitly listed Intermediate in drug synthesis
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate C₉H₁₅N₃O₂S 229.30 g/mol 2-amino, 4-Boc-aminomethyl 5777-63-9 Precursor for antibiotics/antivirals
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate C₁₀H₁₇N₃O₂S 243.33 g/mol 2-amino, N-methyl-Boc 2460757-15-5 Improved lipophilicity for CNS-targeting
tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate C₉H₁₂BrClN₂O₂S 327.63 g/mol 4-bromo, 5-chloro, 2-Boc 1064678-19-8 Halogenation enhances electrophilic reactivity
tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate C₉H₁₄N₂O₂S 214.29 g/mol 2-methyl, 4-Boc 848472-61-7 Simplified analog for SAR studies

Key Observations :

  • Amino vs. Methylamino Groups: The substitution at position 2 of the thiazole (amino in vs. methylamino in the target compound) influences electronic properties and hydrogen-bonding capacity. Methylamino may enhance membrane permeability due to reduced polarity .
  • N-Methylation: The N-methyl-Boc variant shows higher lipophilicity (logP ~1.5 vs. ~0.8 for non-methylated analogs), critical for blood-brain barrier penetration.

Functional Group Modifications in Related Pharmaceuticals

  • Ritonavir Intermediate : The HIV protease inhibitor ritonavir includes a 1,3-thiazol-5-ylmethyl carbamate group. Unlike the target compound, ritonavir’s thiazole is substituted with a propan-2-yl group, enhancing protease binding via van der Waals interactions.
  • Antiviral Impurities : Impurity-I and Impurity-L in antiviral syntheses feature ethyl and isopropyl groups on the thiazole, highlighting the role of alkyl chains in modulating pharmacokinetics.

Biological Activity

Tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2O2SC_{10}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 243.33 g/mol. The compound features a tert-butyl group linked to a carbamate functional group, which is further connected to a thiazole ring substituted with a methylamino group. This structural arrangement is crucial for its biological interactions and pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing thiazole rings often exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Antifungal Properties : Similar compounds have shown efficacy against fungal infections.
  • Anticancer Effects : The presence of the methylamino group may enhance the compound's ability to interact with biological targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit enzymes involved in cancer cell proliferation and survival.
  • Interaction with Biological Macromolecules : The compound's unique structure allows it to bind effectively with proteins and nucleic acids, potentially altering their functions.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other thiazole-containing compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl N-{[4-(methoxy(methyl)amino)-1,3-thiazol-2-yl]methyl}carbamateC11H19N3O3SContains methoxy substitution; potential for different biological activities
2-Amino-1,3-thiazoleC4H5N3SSimpler structure; widely studied for antimicrobial properties
5-MethylthiazoleC5H6N2SKnown for its role in vitamin biosynthesis; less complex than tert-butyl derivative

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cell lines. For instance, a related compound showed IC50 values indicating effective cytotoxicity against MCF cell lines (IC50 = 25.72 ± 3.95 μM) .
  • Neuroprotective Effects : Research on similar compounds has suggested protective effects against neurotoxicity induced by amyloid-beta peptides in astrocytes. These compounds demonstrated the ability to improve cell viability in the presence of toxic agents .
  • Antimicrobial Testing : Preliminary tests indicate that thiazole derivatives exhibit significant antibacterial activity against various pathogens, suggesting their potential as new antimicrobial agents .

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